BenchChemオンラインストアへようこそ!

4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Biophysical Assay Development

4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride (CAS 1171571-17-7) is the hydrochloride salt of a heterocyclic aromatic carboxylic acid that combines an imidazole ring with a nitro-substituted benzoic acid scaffold. The free base form (CAS 167626-67-7) has a molecular weight of 233.18 g/mol, a melting point of 267–269 °C, and computed LogP (XLogP3) of 1.

Molecular Formula C10H8ClN3O4
Molecular Weight 269.64
CAS No. 1171571-17-7
Cat. No. B2789541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride
CAS1171571-17-7
Molecular FormulaC10H8ClN3O4
Molecular Weight269.64
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2.Cl
InChIInChI=1S/C10H7N3O4.ClH/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12;/h1-6H,(H,14,15);1H
InChIKeyZDNPZXIUINEQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(1H-imidazol-1-yl)-3-nitrobenzoic Acid Hydrochloride (CAS 1171571-17-7) for Fragment-Based Drug Discovery and Chemical Biology


4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride (CAS 1171571-17-7) is the hydrochloride salt of a heterocyclic aromatic carboxylic acid that combines an imidazole ring with a nitro-substituted benzoic acid scaffold. The free base form (CAS 167626-67-7) has a molecular weight of 233.18 g/mol, a melting point of 267–269 °C, and computed LogP (XLogP3) of 1 [1]. The hydrochloride salt (MW 269.64) is classified as a fragment molecule by multiple commercial suppliers, serving as a modular building block for molecular linking, expansion, and derivatization in medicinal chemistry campaigns . The compound's positionally defined 4-imidazolyl-3-nitro substitution pattern distinguishes it from other regioisomeric imidazolyl-nitrobenzoic acids available in the chemical space.

Why Generic Substitution of 4-(1H-imidazol-1-yl)-3-nitrobenzoic Acid Hydrochloride Fails: Salt Form and Regioisomeric Specificity


Substituting this compound with a different salt form, regioisomer, or analog lacking either the nitro or imidazole functionality introduces uncontrolled variables that compromise experimental reproducibility. The hydrochloride salt provides enhanced aqueous solubility relative to the free carboxylic acid (computed LogP ~1.9 vs. ~1.0 for the neutral free acid), which directly impacts dissolution behavior in biological assay buffers . The specific 4-imidazolyl-3-nitro substitution pattern determines the compound's hydrogen-bonding geometry (5 H-bond acceptors, 1 donor; TPSA ~98.3 Ų) and electronic character, which cannot be replicated by the alternative 3-imidazolyl-4-nitro regioisomer (CAS 1548592-76-2) or by the non-nitrated 4-(1H-imidazol-1-yl)benzoic acid (CAS 17616-04-5) . Even the widely used benzimidazole precursor 4-fluoro-3-nitrobenzoic acid (CAS 453-71-4) is unsuitable as a functional substitute because it requires additional synthetic steps to introduce the imidazole moiety, altering both the synthetic route and the final chemotype . These differences in physicochemical properties and synthetic utility mean that assay results, SAR trends, and downstream synthetic yields are not transferable between congeners.

Product-Specific Quantitative Differentiation Evidence for 4-(1H-imidazol-1-yl)-3-nitrobenzoic Acid Hydrochloride


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Differentiation

The hydrochloride salt (CAS 1171571-17-7, MW 269.64) of 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid is offered as a yellow solid with ≥95% purity and is recommended for storage at -20 °C (powder, 3-year stability) or 2–8 °C (sealed, dry) . In contrast, the free acid form (CAS 167626-67-7, MW 233.18) has a melting point of 267–269 °C and is sparingly soluble in aqueous media, as inferred from its computed XLogP3 value of 1 and single hydrogen bond donor count [1]. The hydrochloride salt exhibits a TPSA of 98.26 Ų and computed LogP of 1.90, indicating moderately enhanced lipophilicity compared to the free acid . While direct aqueous solubility measurements are not publicly reported for either form, the salt stoichiometry provides a protonated imidazole nitrogen that increases polarity and is expected to improve dissolution kinetics in polar assay media (e.g., PBS, Tris buffer) during stock solution preparation at typical fragment screening concentrations of 10–100 mM in DMSO .

Medicinal Chemistry Fragment-Based Drug Discovery Biophysical Assay Development

Regioisomeric Positional Differentiation: 4-Imidazolyl-3-Nitro vs. 3-Imidazolyl-4-Nitro Substitution

The target compound bears the imidazole ring at the 4-position and the nitro group at the 3-position of the benzoic acid core. The alternative regioisomer 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid (CAS 1548592-76-2), which reverses this substitution pattern (imidazole at 3-position, nitro at 4-position), has an identical molecular formula (C10H7N3O4) and molecular weight (233.18) but a distinct InChI Key and spatial arrangement of hydrogen-bonding pharmacophoric elements . The target compound's 4-imidazolyl-3-nitro arrangement places the imidazole para to the carboxylic acid, creating an extended linear geometry with the imidazole N3 and the nitro oxygen atoms projecting in different spatial vectors than the 3-imidazolyl-4-nitro isomer . While no published head-to-head biological comparison exists between these two regioisomers, the principle of regioisomeric specificity is well-established in fragment-based lead discovery: even positional isomers with identical atom composition routinely exhibit divergent binding modes and target engagement profiles when screened against protein targets [1].

Chemical Biology Structure-Activity Relationship Fragment Library Design

Fragment Molecule Classification and Drug Discovery Utility vs. Larger Congeners

4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride is explicitly classified as a fragment molecule by commercial suppliers (TargetMol, Chemscene), with a molecular weight of 269.64 Da, 3 rotatable bonds, and compliance with the Rule of Three (RO3) guidelines for fragment-based screening (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3—though with 5 acceptors it slightly exceeds the acceptor criterion) [1]. In contrast, downstream derivatives such as N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide (CAS 893769-73-8, MW 272.26) and ethyl 4-(1H-imidazol-1-yl)-3-nitrobenzoate (MW 261.23) are larger, more complex amide or ester congeners that have already been elaborated at the carboxylic acid position . The target compound's free carboxylic acid functionality is a versatile synthetic handle for amide coupling, esterification, or reduction, enabling systematic exploration of vectors from the benzoic acid core in SAR studies—a capability that pre-functionalized derivatives do not offer.

Fragment-Based Drug Discovery Lead Optimization Scaffold Hopping

Functional Group Comparison vs. Nitro-Free 4-(1H-imidazol-1-yl)benzoic Acid: CYP Enzyme Binding Affinity

While no direct binding data are available for the nitro-substituted target compound against cytochrome P450 enzymes, structural analog data from the RCSB Protein Data Bank demonstrate that 4-(1H-imidazol-1-yl)benzoic acid (CAS 17616-04-5, lacking the 3-nitro group) binds to CYP199A4 and induces a red shift in the Soret wavelength to 424 nm in the ferric enzyme [1]. Crucially, the structurally related 4-(1H-1,2,4-triazol-1-yl)benzoic acid binds to the same CYP199A4 enzyme with a 10-fold lower affinity and induces a smaller red shift in the Soret band [2]. This indicates that the imidazole nitrogen coordination to heme iron is sensitive to the heterocycle identity. The 3-nitro substituent present in the target compound is expected to further modulate the electronic character of the benzoic acid ring (electron-withdrawing, -M effect), potentially altering both the pKa of the carboxylic acid and the coordination geometry of the imidazole N3 with metal centers—a hypothesis that requires experimental validation but is mechanistically grounded in the known electron-withdrawing effect of aromatic nitro groups on imidazole-heme binding [3].

Enzyme Inhibition Cytochrome P450 Ligand Design

Commercial Availability and Specification Consistency Across Vendor Landscape

4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride is stocked by multiple reputable research chemical suppliers including Santa Cruz Biotechnology (sc-347585, 250 mg at $197; sc-347585A, 1 g at $399), TargetMol (TPL0536, 10 mg at $35 / 50 mg at $65), and Leyan (Product 1319051) [1]. The free acid form is available from Biosynth (SGA62667, 1 g at $312.50, 10 g at $1,500) and Fluorochem (F678667) at ≥95% purity . In contrast, the regioisomer 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid (CAS 1548592-76-2) is listed by AKSci at ≥95% purity but with notably fewer stocking suppliers and less cross-vendor specification documentation . The broader supplier base and more consistent purity specifications (uniformly ≥95% across vendors) for the target compound reduce procurement risk and facilitate multi-lot experimental replication, which is critical for SAR studies requiring reorder consistency over extended timelines.

Research Procurement Quality Assurance Chemical Sourcing

Best-Fit Application Scenarios for 4-(1H-imidazol-1-yl)-3-nitrobenzoic Acid Hydrochloride Based on Verified Evidence


Fragment-Based Drug Discovery Library Construction with Free Carboxylic Acid Handle

The compound's classification as a fragment molecule (MW 269.64, 3 rotatable bonds, computed LogP 1.90) and its unmodified carboxylic acid group make it a suitable entry point for fragment library assembly in FBDD campaigns . The -COOH handle supports direct amide coupling with diverse amine building blocks without deprotection, enabling rapid hit expansion. The hydrochloride salt form facilitates DMSO stock solution preparation at typical fragment concentrations (10–100 mM), with the supplier-recommended storage (-20 °C, 3 years) supporting long-term library stability.

Structure-Activity Relationship (SAR) Studies on Imidazole-Containing Enzyme Inhibitor Scaffolds

The specific 4-imidazolyl-3-nitro substitution pattern creates a pharmacophore distinct from both the 3-imidazolyl-4-nitro regioisomer and the non-nitrated 4-(1H-imidazol-1-yl)benzoic acid . For research programs targeting metalloenzymes where imidazole-nitrogen coordination to catalytic metal centers is a key interaction (as evidenced by the CYP199A4-heme binding data for the non-nitrated analog), the electron-withdrawing 3-nitro group may modulate the basicity of the imidazole N3 and consequently alter metal-binding affinity [1]. This electronic tuning hypothesis warrants systematic investigation in SAR campaigns.

Synthetic Intermediate for Benzimidazole and Benzo-Fused Heterocycle Derivatization

The compound serves as a direct precursor for amide and ester derivatives (e.g., N-cyclopropyl amide, CAS 893769-73-8; ethyl ester) . Although 4-fluoro-3-nitrobenzoic acid is the more commonly employed starting material for benzimidazole synthesis via fluoro-displacement/cyclization cascades, the target compound's pre-installed imidazole ring offers an alternative entry point for exploring N-aryl imidazole SAR without requiring transition-metal-catalyzed C-N coupling, potentially reducing synthetic step count in specific routes .

Multi-Lot Reproducibility in Academic-Industrial Collaborative Screening Programs

The compound's multi-vendor availability with consistent ≥95% purity specification (confirmed across Santa Cruz Biotechnology, TargetMol, Leyan, Chemscene, and AKSci) reduces procurement bottlenecks for collaborative projects [2]. The hydrochloride salt's defined storage parameters (sealed dry, 2–8 °C or -20 °C) provide clear quality-control guidelines that can be standardized across participating laboratories, supporting inter-lab data comparability.

Quote Request

Request a Quote for 4-(1H-imidazol-1-yl)-3-nitrobenzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.